molecular formula C19H16ClN3O2 B2538792 2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine CAS No. 478257-17-9

2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B2538792
CAS RN: 478257-17-9
M. Wt: 353.81
InChI Key: AWEXWUNLGVXUPL-SRZZPIQSSA-N
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Description

2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

The compound 2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine and its derivatives have been synthesized and studied for various applications, primarily focused on their potential biological activities. One study describes the synthesis of similar compounds like 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridine, which were assayed for biological activity against different bacteria and fungi. Some of the synthesized products showed moderate activity at specific concentrations, indicating potential antimicrobial properties (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Luminescent Properties

Another research area explores the luminescent properties of related compounds. For instance, rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, closely related to the core structure of the compound , exhibit blue-green luminescence. These complexes were synthesized and characterized, with their photophysical properties investigated. The emission wavelengths of these complexes lie in the blue-green region, which is relatively rare for rhenium(I) tricarbonyl complexes, and the photoluminescence lifetime decays were measured (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).

Antimicrobial and Anticancer Applications

Further studies involve the synthesis of compounds with a similar imidazo[1,2-a]pyridine nucleus, which were screened for antimicrobial activity. These studies underline the potential of these compounds in developing new antimicrobial agents (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012). Additionally, compounds incorporating the 4-chlorophenyl motif were evaluated for their anticancer activity against a panel of 60 cancer cell lines, showing significant potential in cancer treatment (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-8-9-23-16(11-21-25-19(24)14-2-3-14)18(22-17(23)10-12)13-4-6-15(20)7-5-13/h4-11,14H,2-3H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXWUNLGVXUPL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NOC(=O)C3CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=N/OC(=O)C3CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine

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